

Head-to-head comparison of BI 187004 and carbenoxolone

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Compound of Interest

Compound Name: BI 187004

Cat. No.: B8729569

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Head-to-Head Comparison: BI 187004 and Carbenoxolone

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of pharmacological research, particularly in the fields of metabolic disease and cellular communication, the compounds **BI 187004** and carbenoxolone represent intriguing yet distinct therapeutic and research tools. **BI 187004** is a modern, selective inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome. In contrast, carbenoxolone, a derivative of glycyrrhetic acid from licorice root, is a well-established but non-selective molecule with a broader pharmacological profile, most notably as an inhibitor of gap junctions and a non-selective inhibitor of 11 β -HSD isozymes.

This guide provides a detailed, data-driven comparison of **BI 187004** and carbenoxolone, focusing on their mechanisms of action, experimental performance, and key pharmacological characteristics. The information is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds for their research applications.

At a Glance: Key Differences

Feature	BI 187004	Carbenoxolone
Primary Mechanism	Selective 11 β -HSD1 Inhibitor[1][2]	Gap Junction Inhibitor, Non-selective 11 β -HSD Inhibitor[3][4][5]
Selectivity	High for 11 β -HSD1	Non-selective; affects multiple targets including connexins, pannexins, and GABA-A receptors[3][6]
Therapeutic Areas of Interest	Type 2 Diabetes, Metabolic Syndrome[7][8][9]	Ulcers, Seizure Models, Glaucoma, General Research Tool for Gap Junctions[10][11][12]
Key Side Effects	Headache, diarrhea, flushing, dizziness, dose-dependent increase in heart rate[7][8]	Mineralocorticoid-related: hypertension, hypokalemia, sodium and water retention[12]

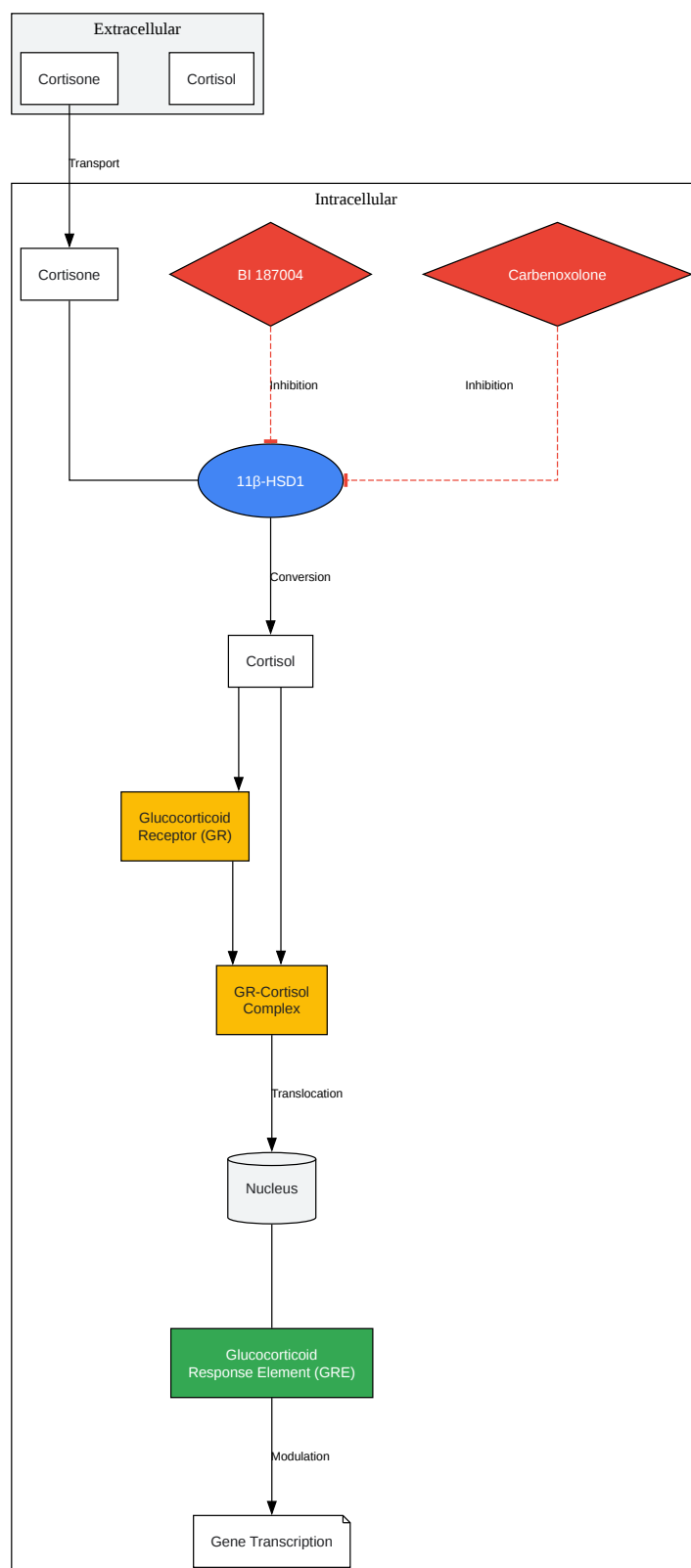
Mechanism of Action: A Tale of Two Targets

The primary distinction between **BI 187004** and carbenoxolone lies in their molecular targets and selectivity.

BI 187004 is a potent and selective inhibitor of 11 β -HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[4] By selectively blocking 11 β -HSD1 in tissues like the liver and adipose tissue, **BI 187004** aims to reduce local glucocorticoid excess, which is implicated in insulin resistance and other features of metabolic syndrome.[7][8][9]

Carbenoxolone, on the other hand, has a more complex pharmacological profile. It is widely used as a non-selective inhibitor of gap junctions, which are intercellular channels formed by connexin proteins that allow for direct cell-to-cell communication.[3][5] This action underlies its use in studying cellular coupling in various physiological and pathological processes, including seizures and neuronal signaling.[3] In addition to its effects on gap junctions, carbenoxolone is also a non-selective inhibitor of both 11 β -HSD1 and 11 β -HSD2.[4] Its inhibition of 11 β -HSD2 in the kidney is responsible for its mineralocorticoid side effects.[4]

Signaling Pathway: 11 β -HSD1 and Glucocorticoid Action



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Signaling pathway of 11 β -HSD1 and glucocorticoid action.

Quantitative Data Summary

The following tables summarize the available quantitative data for **BI 187004** and carbenoxolone.

Table 1: Pharmacokinetics

Parameter	BI 187004	Carbenoxolone
Absorption	Rapidly absorbed[7][8]	Absorbed from the GI tract, mainly the stomach
Time to Max. Concentration (Tmax)	~2 hours[13]	Not clinically established
Plasma Protein Binding	Data not available	Highly bound
Metabolism	Data not available	Metabolite of glycyrrhizic acid
Excretion	Low renal excretion (3-5%)[14][15]	Mainly in feces via bile
Terminal Half-life	106-124 hours (multiple doses)[13]	Not specified

Table 2: Pharmacodynamics & In Vitro Activity

Parameter	BI 187004	Carbenoxolone
11 β -HSD1 Inhibition (Adipose Tissue)	Median inhibition of 87.9-99.4% after 2nd dose (10-360 mg)[13]	Dose-dependent decrease in 11 β -HSD1 activity in adipose tissue[16]
11 β -HSD1 Inhibition (Liver)	Indicated by decreased urinary (aTHF+THF)/THE ratio[13]	Dose-dependent decrease in 11 β -HSD1 activity in liver homogenates[16]
11 β -HSD1 IC50	Not publicly available	~0.3 μ M (in a cell-based assay)[17]
Gap Junction Inhibition	Not applicable	Effective at 50-100 μ M in neuronal preparations[3]
Other Targets	Selective for 11 β -HSD1	Inhibits Pannexin-1 channels (IC50 ~2 μ M), affects GABA-A receptors, P2X7 receptors, and Ca ²⁺ channels[6][18]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

11 β -HSD1 Inhibition Assay (BI 187004)

Objective: To measure the ex vivo inhibition of 11 β -HSD1 in subcutaneous adipose tissue.

Methodology:

- **Biopsy Collection:** Subcutaneous adipose tissue biopsies are obtained from subjects.
- **Tissue Preparation:** Immediately after collection, the tissue samples are cut into fragments and placed in 48-well tissue culture plates containing assay buffer.
- **Incubation:** The tissue fragments are incubated in triplicate with a deuterized form of cortisone (d2-cortisone). A test substance at a known concentration (e.g., 1 μ M) is included to establish the background level of d2-cortisol formation.

- **Sample Collection:** After overnight incubation, approximately 80 µL of the supernatant is collected, snap-frozen, and stored at $\leq -60^{\circ}\text{C}$.
- **Analysis:** The concentration of d2-cortisol in the supernatant is measured using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Calculation of Inhibition:** The percentage of 11 β -HSD1 inhibition is calculated by comparing the amount of d2-cortisol produced in the presence of **BI 187004** to that in a control (vehicle-treated) sample.[\[13\]](#)

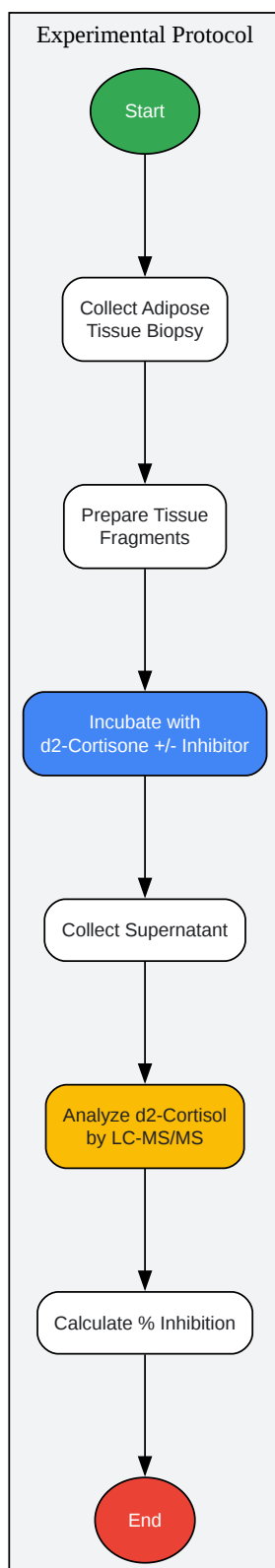
Gap Junction Inhibition Assay (Carbenoxolone)

Objective: To assess the effect of carbenoxolone on gap junctional intercellular communication (GJIC).

Methodology (Fluorescence Recovery After Photobleaching - FRAP):

- **Cell Culture and Dye Loading:** Cells are grown to confluence on a suitable substrate (e.g., glass-bottom dishes). The cells are then loaded with a fluorescent dye that can pass through gap junctions, such as calcein-AM.
- **Photobleaching:** A specific area of confluent cells is photobleached using a high-intensity laser beam, which extinguishes the fluorescence in that region.
- **Fluorescence Recovery Monitoring:** The recovery of fluorescence in the photobleached area is monitored over time using a fluorescence microscope. The rate of recovery is proportional to the extent of dye transfer from neighboring, unbleached cells through gap junctions.
- **Treatment with Carbenoxolone:** The experiment is repeated in the presence of carbenoxolone (e.g., 120 µM).
- **Analysis:** The rate and extent of fluorescence recovery in the presence of carbenoxolone are compared to the control condition. A significant reduction in fluorescence recovery indicates inhibition of GJIC.[\[19\]](#)

Experimental Workflow: 11 β -HSD1 Inhibition Assay



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Workflow for the 11β-HSD1 inhibition assay.

Head-to-Head Performance and Applications

Due to the lack of direct comparative studies, the performance of **BI 187004** and carbenoxolone must be inferred from their individual characteristics and the context of their intended applications.

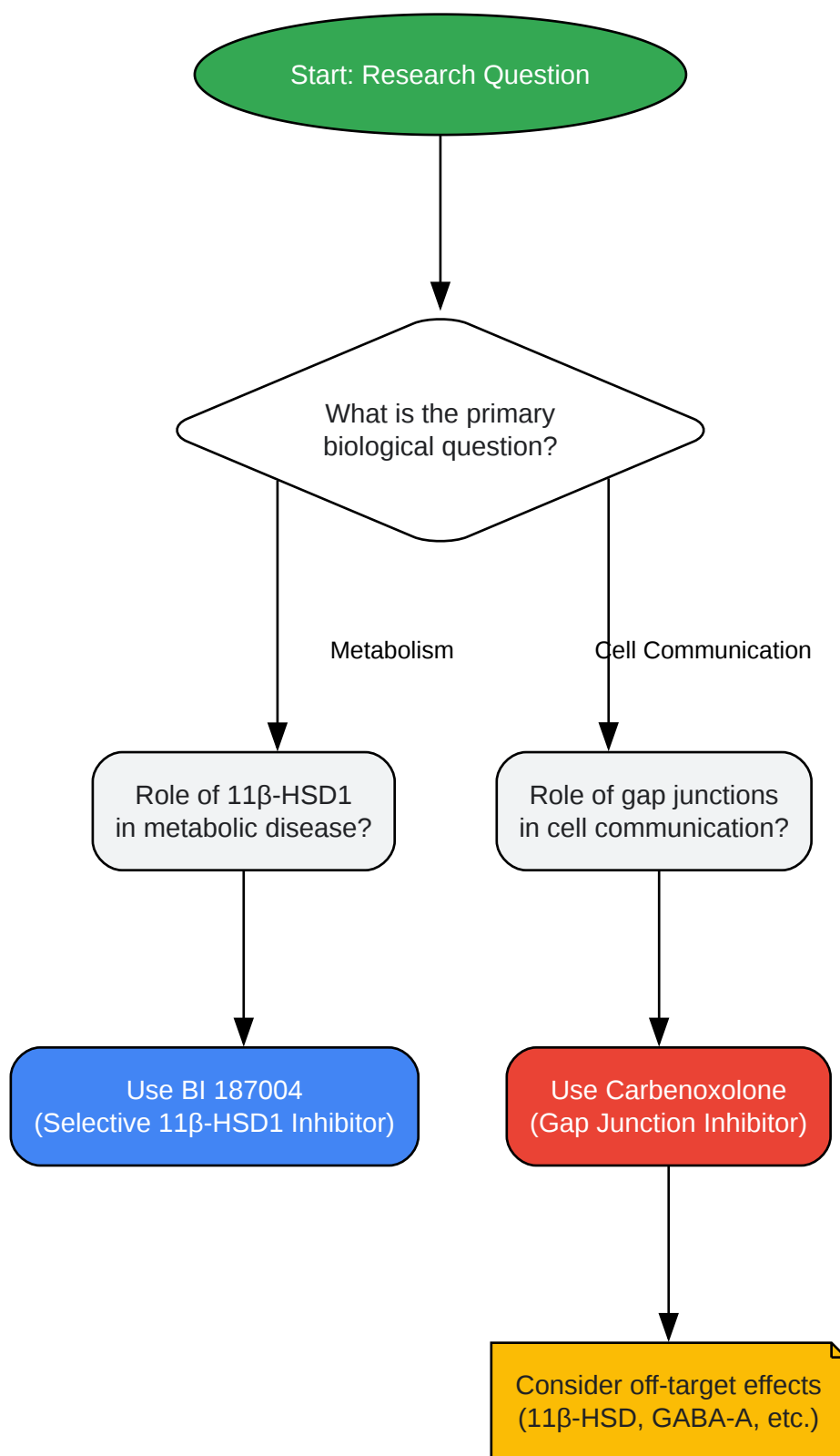
For Metabolic Research:

- **BI 187004** is the superior tool for specifically investigating the role of 11 β -HSD1 in metabolic diseases. Its high selectivity allows for targeted inhibition without the confounding effects of blocking other enzymes or channels. Clinical trial data, although not showing significant efficacy in glucose and lipid metabolism in the studied population, confirms its potent and sustained inhibition of 11 β -HSD1 in both liver and adipose tissue.[\[7\]](#)[\[8\]](#)[\[13\]](#)
- Carbenoxolone can be used to study the effects of 11 β -HSD inhibition on metabolic parameters, and indeed, studies have shown it can improve glucose homeostasis in animal models.[\[16\]](#) However, its non-selectivity makes it difficult to attribute these effects solely to 11 β -HSD1 inhibition. Its mineralocorticoid side effects, resulting from 11 β -HSD2 inhibition, also complicate its use in long-term metabolic studies.

For Neurological and Cellular Communication Research:

- Carbenoxolone is the established, albeit "dirty," tool for studying the role of gap junctions in various physiological and pathological states, such as epilepsy.[\[3\]](#) Researchers using carbenoxolone should be aware of its off-target effects, including on GABA-A receptors, which can independently influence neuronal excitability.[\[3\]](#)
- **BI 187004** is not intended for and has no known activity on gap junctions, making it unsuitable for this area of research.

Logical Relationship: Choosing the Right Tool



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Decision tree for selecting between **BI 187004** and carbenoxolone.

Conclusion

BI 187004 and carbenoxolone are valuable pharmacological agents with distinct and largely non-overlapping primary applications. **BI 187004** offers high selectivity for 11 β -HSD1, making it a precise tool for investigating the role of this enzyme in metabolic disorders. Carbenoxolone, while a less specific molecule, remains a widely used and important tool for studying gap junctional intercellular communication, provided its off-target effects are carefully considered. The choice between these two compounds should be guided by the specific research question and a thorough understanding of their respective pharmacological profiles. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their studies.

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